N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl and thiophenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 3-methoxyphenylacetic acid with methanol in the presence of a catalyst to form the methoxyphenyl intermediate.
Synthesis of the Thiophenyl Intermediate: Thiophen-2-ylmethanol is reacted with oxalyl chloride to form the thiophenyl intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenyl and thiophenyl intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methoxy and thiophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiophenol (C6H5SH) can be employed.
Major Products
Oxidation: Methoxyphenyl aldehyde or carboxylic acid.
Reduction: Corresponding amines.
Substitution: Substituted methoxyphenyl or thiophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)acetamide
- N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)urea
Uniqueness
N1-(2-methoxy-2-(3-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its specific combination of methoxyphenyl and thiophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-13-6-3-5-12(9-13)15(23-2)11-19-17(21)16(20)18-10-14-7-4-8-24-14/h3-9,15H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLJSEYEBJZCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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